
Mulberrofuran H
Overview
Description
Mulberrofuran H (C₂₇H₂₂O₆; CAS: 89199-99-5) is a 2-arylbenzofuran derivative isolated primarily from the root bark of Morus alba (white mulberry) and related species . Its IUPAC name, 5-(6-Hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.0²,⁷]trideca-2,4,6,10-tetraen-11-yl]-1,3-benzene diol, reflects its complex tricyclic structure with two stereocenters . This compound has garnered attention for its multifaceted bioactivities, including anti-diabetic, anti-inflammatory, antioxidant, and anti-aging properties, mediated through enzyme inhibition (e.g., PTP1B, tyrosinase, MMPs) and radical scavenging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mulberrofuran H can be synthesized through various chemical reactions involving the Diels-Alder reaction, which is a [4+2] cycloaddition between a diene and a dienophile . The synthesis typically involves the use of chalcones and dehydroprenylphenol dienes as starting materials. The reaction conditions often include the use of organic solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the root bark of Morus lhou. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound . The large-scale production may also involve biotechnological methods to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Mulberrofuran H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and chemical properties .
Scientific Research Applications
Biological Activities
Mulberrofuran H exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which can help in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to cellular protection against damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a potential agent for treating inflammatory conditions. Studies have shown its efficacy in reducing inflammation in various models .
- Antimicrobial Properties : The compound has been reported to possess antimicrobial activity against several pathogens, indicating its potential use in developing natural antimicrobial agents .
- Antidiabetic Effects : this compound has been investigated for its ability to lower blood glucose levels and enhance insulin sensitivity, suggesting its application in managing diabetes .
Potential Therapeutic Uses
Given its diverse biological activities and mechanisms of action, this compound has potential applications across various fields:
- Cosmetics : Due to its tyrosinase inhibitory activity, it can be incorporated into skin-whitening products and anti-aging formulations.
- Pharmaceuticals : Its anti-inflammatory and antioxidant properties position it as a candidate for developing drugs targeting chronic inflammatory diseases and oxidative stress-related conditions.
- Nutraceuticals : As a natural compound with antidiabetic effects, it could be included in dietary supplements aimed at managing blood sugar levels.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Mechanism of Action
Mulberrofuran H exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidative: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Tyrosinase Inhibition: It inhibits the enzyme tyrosinase, which is involved in melanin synthesis, making it useful for skin-whitening and anti-browning applications.
Comparison with Similar Compounds
Mulberrofuran H belongs to a class of 2-arylbenzofurans, which includes structurally related compounds such as mulberrofuran G, mulberrofuran Y, moracin C, mulberrofuran K, and kuwanon G. Below is a detailed comparison of their pharmacological profiles, metabolic stability, and toxicity.
Metabolic Stability and Bioavailability
Key Findings :
- Mulberrofuran Y exhibits the highest metabolic stability among 2-arylbenzofurans, while mulberrofuran G and moracin C are rapidly degraded .
Enzyme Inhibition Activity
Key Findings :
- This compound’s dual inhibition of tyrosinase and PTP1B positions it as a multi-target therapeutic candidate for diabetes and aging-related disorders .
- Mulberrofuran K’s α-glucosidase inhibition efficacy surpasses kuwanon G, highlighting structural advantages .
Antioxidant and Anti-Aging Activity
Key Findings :
- This compound’s antioxidant capacity (DPPH IC₅₀ = 11.58 µM) is superior to mulberrofuran B and morusin .
Toxicity Profile
Key Findings :
- Mulberrofuran G and albanol B show cytotoxicity at higher concentrations, whereas mulberrofuran K exhibits low acute toxicity .
- This compound’s safety profile remains unstudied, though its high enzyme inhibition at low IC₅₀ suggests therapeutic efficacy at non-toxic doses .
Structural and Functional Insights
- Core Structure : All 2-arylbenzofurans share a benzofuran backbone, but substituents (e.g., hydroxyl groups, prenyl chains) dictate bioactivity. For example:
- Metabolic Fate : Glucuronidation is a common detoxification pathway, but stability varies (e.g., mulberrofuran Y vs. G) .
Biological Activity
Mulberrofuran H, a compound derived from the Morus alba (white mulberry) plant, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer effects, as well as its interactions with various biological targets.
Chemical Structure and Properties
This compound is characterized by its unique 2-arylbenzofuran structure, which contributes to its biological activity. The compound has shown promising results in various assays, indicating its potential therapeutic uses.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. In studies assessing non-enzymatic antioxidant assays, it demonstrated potent inhibition of oxidative stress markers, suggesting its potential role in preventing oxidative damage in cells .
2. Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophage cells. This anti-inflammatory activity is crucial for managing chronic inflammatory diseases .
3. Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. It showed notable activity against human monocytic leukemic cells (THP-1), with IC50 values indicating effective suppression of cell proliferation . The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Docking Studies
Molecular docking studies reveal that this compound binds effectively to matrix metalloproteinases (MMPs), particularly MMP-9, with high binding affinity (-8.34 kcal/mol). The compound forms stable hydrogen bonds with key amino acids such as His401 and Pro421, which are critical for MMP-9 inhibition . These interactions suggest that this compound may play a role in modulating extracellular matrix remodeling, an essential process in cancer metastasis.
Enzyme Inhibition Studies
In addition to MMPs, this compound has been investigated for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B). Kinetic studies indicate that while it is less potent than some analogs, it still demonstrates significant PTP1B inhibitory activity, which is relevant for metabolic regulation and diabetes management .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity and purity of Mulberrofuran H in natural product research?
- Methodological Answer : this compound (C₂₇H₂₂O₆; CAS 89199-99-5) requires comprehensive characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) to confirm its benzofuran backbone and substituent positions . High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is critical for purity assessment, with calibration curves established using reference standards . For novel isolates, mass spectrometry (MS) and X-ray crystallography should supplement structural validation.
Q. How can researchers standardize extraction protocols for this compound from Morus species?
- Methodological Answer : Optimize solvent systems (e.g., ethanol, methanol-water mixtures) via gradient elution in column chromatography, guided by thin-layer chromatography (TLC) profiling. Quantify yields using HPLC with mulberrofuran analogs (e.g., mulberrofuran G) as external standards, and validate reproducibility across multiple batches . Include negative controls (e.g., solvent blanks) to rule out contamination .
Q. What are the known pharmacological targets of this compound based on structural analogs like Mulberrofuran G and K?
- Methodological Answer : Structural analogs suggest potential targets such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase for antidiabetic research , and NOX4-mediated ROS pathways for cytoprotection . For this compound, target validation should involve enzyme inhibition assays (e.g., fluorometric PTP1B activity) and siRNA knockdown models to confirm specificity .
Advanced Research Questions
Q. How can researchers design experiments to assess the intestinal absorption and metabolic stability of this compound using in vitro models?
- Methodological Answer : Utilize Caco-2 cell monolayers in a Transwell™ system to measure apical-to-basolateral transport and intracellular accumulation . For metabolic stability, combine batch fermentation with human fecal microbiota to track degradation kinetics. Quantify parent compound and metabolites (e.g., glucuronides) via LC-MS/MS, and compare results to structurally similar compounds like mulberrofuran G (which shows high intestinal metabolism) .
Q. What strategies are effective for elucidating the mechanism of action of this compound in modulating oxidative stress-related pathways?
- Methodological Answer : Employ ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell-based assays under ischemic conditions. Validate NOX4 involvement using CRISPR-Cas9 knockout models and Western blotting for ER stress markers (e.g., CHOP, GRP78) . Dose-response studies (e.g., 0.5–20 μM) should clarify potency, with positive controls (e.g., NAC for ROS scavenging) .
Q. How should researchers address discrepancies in bioactivity data between this compound and its structural analogs in different experimental models?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., identical cell lines, assay protocols). For example, if mulberrofuran G shows anti-HBV activity (IC₅₀ = 3.99 μM) but H does not, use molecular docking to analyze structural differences in viral polymerase binding . Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
Q. What experimental frameworks are suitable for investigating this compound’s potential neuroprotective effects in Alzheimer’s disease models?
- Methodological Answer : Test inhibition of tau protein aggregation using Thioflavin T fluorescence assays and evaluate acetylcholinesterase (AChE) activity in vitro. In transgenic C. elegans or murine models, measure behavioral outcomes (e.g., Morris water maze) and biomarker levels (e.g., Aβ₁–₄₂) . Include pharmacokinetic studies to assess blood-brain barrier penetration .
Q. Data Presentation and Reproducibility Guidelines
-
Tables : Report IC₅₀ values, metabolite conversion rates, and statistical significance (e.g., Pearson’s r, p ≤ 0.05) in Word tables with Roman numerals . For example:
Compound IC₅₀ (μM) Metabolite Yield (%) Reference Mulberrofuran G 3.99 95.2 ± 2.1 This compound TBD TBD — -
Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and dose-response curves in separate files with descriptive titles (≤15 words) . Reference these in-text (e.g., "See Figure S1 for metabolite trends") .
-
Contradiction Analysis : If conflicting data arise (e.g., stability in Caco-2 vs. fecal models), discuss variables like cell passage number, donor microbiota variability, or analytical detection limits .
Properties
CAS No. |
89199-99-5 |
---|---|
Molecular Formula |
C27H22O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)-2-[(9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol |
InChI |
InChI=1S/C27H22O6/c1-27-12-16(20-5-4-19(29)11-25(20)33-27)6-17(13-27)26-21(30)7-15(8-22(26)31)23-9-14-2-3-18(28)10-24(14)32-23/h2-5,7-11,13,16,28-31H,6,12H2,1H3/t16?,27-/m0/s1 |
InChI Key |
ZVTKGVROAGDVCH-GPZGZDFJSA-N |
SMILES |
CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |
Isomeric SMILES |
C[C@]12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |
Canonical SMILES |
CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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